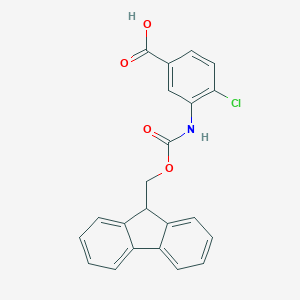

ÁCIDO 2-(FMOC-AMINO)-4-CLOROBENZOICO

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(FMOC-AMINO)-4-CHLOROBENZOIC ACID is a complex organic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Aplicaciones Científicas De Investigación

2-(FMOC-AMINO)-4-CHLOROBENZOIC ACID has several scientific research applications:

Chemistry: Used in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential use in drug development and as a building block for therapeutic peptides.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

Target of Action

It’s known that fmoc-modified amino acids and short peptides possess eminent self-assembly features , which can promote the association of building blocks .

Mode of Action

The compound interacts with its targets through the inherent hydrophobicity and aromaticity of the Fmoc moiety . This interaction promotes the association of building blocks, leading to self-assembly . The Fmoc group is rapidly removed by base

Biochemical Pathways

It’s known that the synthesis of an fmoc-amino acid produces predictable amino-acid related impurities , which can negatively affect the outcome of peptide synthesis .

Pharmacokinetics

It’s known that the fmoc group is rapidly removed by base . This suggests that the compound might be rapidly metabolized and excreted.

Result of Action

It’s known that fmoc-modified amino acids and short peptides possess eminent self-assembly features , which can promote the association of building blocks . This suggests that the compound might have potential applications in the fabrication of functional materials .

Action Environment

It’s known that the fmoc group is rapidly removed by base This suggests that the compound’s action might be influenced by the pH of the environment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(FMOC-AMINO)-4-CHLOROBENZOIC ACID typically involves the following steps:

Fmoc Protection: The amino group of 4-chlorobenzoic acid is protected using 9H-fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(FMOC-AMINO)-4-CHLOROBENZOIC ACID undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, revealing the free amino group for further reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Deprotection Reactions: Piperidine in DMF is commonly used to remove the Fmoc group.

Major Products Formed

Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the chlorine atom.

Deprotection Reactions: The major product is the free amino acid, which can be further used in peptide synthesis.

Comparación Con Compuestos Similares

Similar Compounds

- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3’-chloro-[1,1’-biphenyl]-4-yl)propanoic acid

- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid

Uniqueness

2-(FMOC-AMINO)-4-CHLOROBENZOIC ACID is unique due to the presence of the chlorine atom on the benzene ring, which allows for further functionalization through substitution reactions. This makes it a versatile building block in organic synthesis and peptide chemistry.

Actividad Biológica

2-(Fmoc-Amino)-4-chlorobenzoic acid (CAS No. 332121-92-3) is a derivative of chlorobenzoic acid that has garnered attention in biochemical research due to its potential biological activities and applications in drug development. The Fmoc (fluorenylmethyloxycarbonyl) group is commonly used in peptide synthesis, making this compound significant for studies involving amino acids and peptides.

2-(Fmoc-Amino)-4-chlorobenzoic acid exhibits several notable chemical properties:

- Molecular Formula : C15H14ClN1O2

- Molecular Weight : 273.73 g/mol

- Structure : The compound consists of a chlorobenzoic acid core with an Fmoc-protected amino group, which enhances its stability and functionality in various chemical reactions.

The biological activity of 2-(Fmoc-Amino)-4-chlorobenzoic acid is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The Fmoc group can be removed under basic conditions, allowing the amino group to participate in further reactions, such as peptide bond formation or interaction with biomolecules.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

- Receptor Interaction : It can act as a ligand for various receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that 2-(Fmoc-Amino)-4-chlorobenzoic acid exhibits various biological activities, including anti-inflammatory and antimicrobial properties.

Case Studies:

- Antimicrobial Activity : A study demonstrated that derivatives of chlorobenzoic acids, including 2-(Fmoc-Amino)-4-chlorobenzoic acid, showed significant antibacterial effects against strains of Escherichia coli and Staphylococcus aureus .

- Anti-inflammatory Effects : Another investigation highlighted the compound's potential to reduce inflammation markers in vitro, suggesting its application in treating inflammatory diseases .

Applications in Research

The compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its applications include:

- Peptide Synthesis : Utilized as a precursor for synthesizing peptides through solid-phase peptide synthesis (SPPS).

- Drug Development : Investigated for its potential therapeutic effects, particularly in anti-inflammatory and antimicrobial drug formulations.

Comparative Analysis

To better understand the unique properties of 2-(Fmoc-Amino)-4-chlorobenzoic acid, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Amino-4-chlorobenzoic Acid | Simple amino acid derivative | Moderate antibacterial effects |

| 4-Chlorobenzoic Acid | Non-amino derivative | Limited biological activity |

| 2-(Fmoc-Amino)-4-chlorobenzoic Acid | Fmoc-protected amino acid | Stronger antibacterial & anti-inflammatory effects |

Propiedades

IUPAC Name |

4-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClNO4/c23-13-9-10-18(21(25)26)20(11-13)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPQSYSWHUYDEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332121-92-3 |

Source

|

| Record name | 4-Chloro-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332121-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.